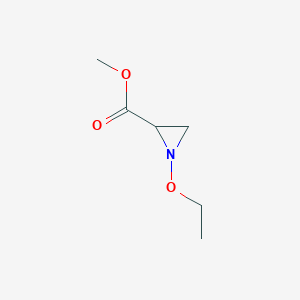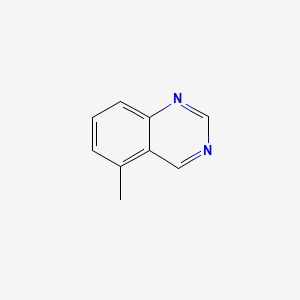
4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methylchroman-4-one is a chiral compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylchroman-4-one may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can yield chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Chroman-4-one derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated chromanones.
Scientific Research Applications
®-3-Methylchroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
3-Methylchroman-4-one: The racemic mixture of the compound.
4H-Chromen-4-one: A structurally similar compound with different substituents.
Chromanol derivatives: Compounds derived from the reduction of chromanones.
Uniqueness
®-3-Methylchroman-4-one stands out due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of the ®-enantiomer may enhance its interaction with biological targets, leading to improved efficacy in certain applications.
Properties
CAS No. |
646064-71-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3R)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChI Key |
PYKLMHVJWGDWOH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COC2=CC=CC=C2C1=O |
Canonical SMILES |
CC1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)


![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)


![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)
